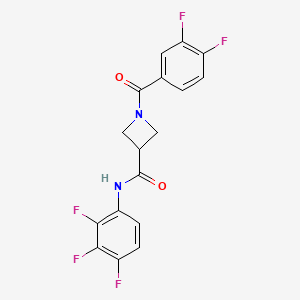
1-(3,4-difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H11F5N2O2 and its molecular weight is 370.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3,4-Difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an azetidine ring substituted with difluorobenzoyl and trifluorophenyl groups. The presence of multiple fluorine atoms significantly alters its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H12F5N\O |
| Molecular Weight | 329.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Preliminary studies suggest that compounds with similar azetidine structures exhibit antiviral properties. For instance, azetidinone derivatives have shown effectiveness against various viruses, including influenza and coronaviruses .
- Anticancer Properties : Research indicates that azetidine derivatives can inhibit cell proliferation in cancer cell lines. Compounds with similar frameworks have been reported to induce apoptosis in breast and prostate cancer cells .
- Enzyme Inhibition : The fluorinated structure may enhance binding affinity to specific enzyme targets, potentially leading to the inhibition of pathways critical for pathogen survival or cancer cell proliferation.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antiviral Effects : A recent investigation into azetidinone derivatives demonstrated that certain compounds exhibited moderate inhibitory effects against human coronaviruses with EC50 values ranging from 45 µM to 112 µM . These findings suggest that the compound may possess similar antiviral properties.
- Anticancer Activity Evaluation : In vitro studies have shown that azetidinone derivatives can significantly inhibit the growth of MCF-7 breast cancer cells at nanomolar concentrations. This indicates a promising direction for developing new anticancer agents based on this structural motif .
Research Findings
A comprehensive review of literature reveals the following key findings regarding the biological activity of related compounds:
- Antibacterial Activity : Azetidinones have historically been associated with antibacterial properties. Compounds within this class have been synthesized and tested against various bacterial strains, showing effective inhibition .
- Fluorine's Role in Bioactivity : The introduction of fluorine atoms into bioactive molecules often results in enhanced metabolic stability and bioavailability. Studies indicate that fluorinated compounds frequently exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts .
Propiedades
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F5N2O2/c18-10-2-1-8(5-12(10)20)17(26)24-6-9(7-24)16(25)23-13-4-3-11(19)14(21)15(13)22/h1-5,9H,6-7H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSXHHPIERBLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














